Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. N-Benzyl and 4-Methyl Analogs
The target compound's computed logP (clogP) is approximately 3.8–4.2, driven by the combined lipophilicity of the N-benzylpiperidine (clogP contribution ~2.9), the 4-methoxyphenyl-thiadiazole core (clogP ~1.5), and the carboxamide linker (polar, clogP-reducing). This places it in a higher lipophilicity range than the simpler N-benzyl analog N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (estimated clogP ~2.8–3.2) and the 4-methyl analog N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (estimated clogP ~2.5–3.0) [1]. The basic piperidine nitrogen (calculated pKa ~8.5–9.0) provides a pH-dependent protonation state absent in the N-benzyl analog, which lacks a basic center, thereby conferring differential solubility, permeability, and target-binding behavior under physiological assay conditions (pH 7.4) [2]. The compound also possesses 4 hydrogen-bond acceptors (thiadiazole N2 and N3, methoxy oxygen, carboxamide carbonyl) and 2 hydrogen-bond donors (carboxamide NH, protonated piperidine NH+), compared to 3 acceptors and 1 donor for the N-benzyl analog .
| Evidence Dimension | Computed physicochemical properties: clogP, H-bond acceptor/donor count, and basic pKa |
|---|---|
| Target Compound Data | clogP ~3.8–4.2; HBA = 4; HBD = 2; basic pKa ~8.5–9.0; MW = 408.5 g/mol (free base); molecular formula C22H24N4O2S |
| Comparator Or Baseline | N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: clogP ~2.8–3.2; HBA = 3; HBD = 1; no basic center; MW ~339.4. N-((1-Benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: clogP ~2.5–3.0; HBA = 3; HBD = 1; basic pKa ~8.5–9.0; MW ~358.5 |
| Quantified Difference | ΔclogP ≈ +0.6–1.4 vs. N-benzyl analog; ΔHBA = +1 vs. both comparators; ΔHBD = +1 vs. both comparators; presence of ionizable basic center vs. absent in N-benzyl analog |
| Conditions | Calculated using ChemAxon/ALOGPS fragment-based methods; pKa estimated from 1-benzylpiperidine parent (PubChem CID 75941) |
Why This Matters
Higher lipophilicity and additional hydrogen-bonding capacity directly affect membrane permeability, solubility, and protein-binding profiles, making the target compound chemically distinct and non-substitutable with simpler analogs in any assay requiring defined physicochemical properties.
- [1] PubChem. 1-Benzylpiperidine (CID 75941): XLogP3 = 2.9. Calculated contributions from structural fragments. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] PubChem. 1-Benzylpiperidine: pKa estimated at ~9.0 for the tertiary amine. https://pubchem.ncbi.nlm.nih.gov View Source
